2-Chloroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
2-Chloroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 1092287-54-1
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents targeting a wide array of diseases. Within this privileged class of heterocycles, 2-Chloroquinoline-8-carboxylic acid emerges as a particularly valuable building block for medicinal chemists. The presence of the chloro substituent at the 2-position offers a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. Concurrently, the carboxylic acid group at the 8-position serves as a key interaction point with biological targets and can be modified to modulate physicochemical properties such as solubility and membrane permeability. This guide provides an in-depth exploration of 2-Chloroquinoline-8-carboxylic acid, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of novel therapeutics, with a particular focus on oncology.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 1092287-54-1 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₆ClNO₂ | ChemScene[2] |
| Molecular Weight | 207.61 g/mol | ChemScene[2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Sparingly soluble in common organic solvents | N/A |
| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene[2] |
Safety and Handling: 2-Chloroquinoline-8-carboxylic acid should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of 2-Chloroquinoline-8-carboxylic Acid: A Plausible Synthetic Approach
Conceptual Synthetic Workflow
The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the quinoline core via a Doebner-von Miller type reaction, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties.
Caption: Plausible synthetic workflow for 2-Chloroquinoline-8-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on established chemical principles for the synthesis of quinoline derivatives.
Step 1: Synthesis of 2-Substituted-quinoline-8-carboxylic Acid via Doebner-von Miller Reaction
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent) and a suitable solvent such as ethanol.
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Addition of Reactants: Slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) to the stirred solution.
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Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[5]
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC). The reaction involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the quinoline ring.[3]
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Chlorination of the 2-Position
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Reaction Setup: In a fume hood, place the 2-substituted-quinoline-8-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
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Chlorinating Agent: Add phosphorus oxychloride (POCl₃, excess) to the flask. This reagent will serve as both the chlorinating agent and the solvent.
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Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The hydroxyl group at the 2-position (in its tautomeric quinolone form) will be substituted by a chlorine atom.
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Work-up and Isolation: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude 2-Chloroquinoline-8-carboxylic acid can be purified by recrystallization.
Applications in Drug Discovery and Development
2-Chloroquinoline-8-carboxylic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.[7] The chloro group at the 2-position is a key reactive site, allowing for the introduction of various nucleophiles to generate libraries of novel compounds for structure-activity relationship (SAR) studies.
As a Scaffold for Anticancer Agents
Derivatives of 2-chloroquinoline have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][8]
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Enzyme Inhibition: The quinoline scaffold can be elaborated to target specific enzymes that are crucial for cancer cell survival and proliferation. For instance, derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[2] Other studies have indicated that quinoline-based compounds can act as inhibitors of DNA methyltransferases, enzymes involved in epigenetic regulation.[9]
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Induction of Apoptosis: Many cytotoxic anticancer drugs exert their effect by inducing programmed cell death, or apoptosis. Chloroquinoline derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.[1][8] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.
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DNA Intercalation and Cell Cycle Arrest: The planar structure of the quinoline ring allows some of its derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[1]
Caption: Key anticancer mechanisms of 2-chloroquinoline derivatives.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group at the 8-position is not merely a synthetic handle but also plays a crucial role in the biological activity and pharmacokinetic properties of the final drug candidate.[10][11]
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Target Engagement: The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged species at physiological pH, allowing it to form key interactions with amino acid residues in the binding site of a target protein.
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Modulation of Physicochemical Properties: The acidity and polarity of the carboxylic acid group significantly influence the solubility and membrane permeability of the molecule. In some cases, it may be beneficial to replace the carboxylic acid with a bioisostere to fine-tune these properties and improve the overall drug-like characteristics of the compound.[12]
Conclusion and Future Perspectives
2-Chloroquinoline-8-carboxylic acid stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups make it an invaluable starting point for the design and synthesis of novel therapeutic agents. The demonstrated anticancer potential of its derivatives, operating through diverse mechanisms of action, underscores the promise of this chemical entity in the ongoing quest for more effective cancer treatments. Future research will undoubtedly continue to unlock the full potential of 2-Chloroquinoline-8-carboxylic acid and its analogues, leading to the development of next-generation therapies for a range of human diseases.
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